2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a brominated indole and a pyrimidoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the formation of the pyrimidoindole core through cyclization reactions. The final step involves the acylation of the intermediate with 2-methoxybenzylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated indoles have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the pyrimidoindole core could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide
- 2-(8-chloro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide
Uniqueness
The presence of the bromine atom in 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide distinguishes it from similar compounds. This bromine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among its analogs.
Properties
IUPAC Name |
2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c1-28-16-5-3-2-4-12(16)9-22-17(26)10-25-11-23-18-14-8-13(21)6-7-15(14)24-19(18)20(25)27/h2-8,11,24H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDREVWBOFFTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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